molecular formula C12H22N2O4 B1369746 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate CAS No. 321997-89-1

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Cat. No. B1369746
CAS RN: 321997-89-1
M. Wt: 258.31 g/mol
InChI Key: MMPCQLBEECGPAP-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It has a molecular weight of 273.33 . The compound is stored at room temperature and is in the form of an oil .


Synthesis Analysis

While specific synthesis methods for “1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate” were not found, it’s worth noting that similar compounds have been used in the synthesis of various derivatives. For instance, 4-Amino-1-Boc-piperidine has been employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 273.33 . The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate” were not found in the search results, it’s worth noting that similar compounds have been used in the development of drugs, such as HIV-1 non-nucleoside reverse transcriptase inhibitors . This suggests potential applications in pharmaceutical research and development.

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-5-12(13,6-8-14)9(15)17-4/h5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPCQLBEECGPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610091
Record name 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

CAS RN

321997-89-1
Record name 1-tert-Butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-1-tert-butoxycarbonylpiperidine-4-carboxylate (5 g) in acetonitrile (22 ml) and methanol (2 ml) was treated with diisopropylethylamine (3.65 ml) and trimethylsilyldiazomethane (2M in hexane, 13.9 ml). After overnight stirring and evaporation of solvent, the crude product was chromatographed on silica gel (0–50% ethyl acetate/petrol) to give a yellow oil (4 g, 76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
76%

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